
Estradiol-17beta-glucuronide
概要
説明
エストラジオール 17β-グルクロニドは、エストラジオール 17β-D-グルクロニドとしても知られており、エストラジオールの抱合代謝物です。これは、エストラジオールにグルクロン酸を付加する酵素であるUDP-グルクロノシル転移酵素によって肝臓で形成されます。 このプロセスにより、エストラジオールの水溶性が高まり、腎臓から尿中に排泄されやすくなります 。 エストラジオール 17β-グルクロニドは、最も豊富なエストロゲン抱合体の1つであり、エストロゲンの代謝と排泄において重要な役割を果たしています .
準備方法
合成経路と反応条件
エストラジオール 17β-グルクロニドは、UDP-グルクロノシル転移酵素の酵素的作用によって肝臓で合成されます。 この酵素は、UDP-グルクロン酸からエストラジオールへのグルクロン酸の転移を触媒し、エストラジオール 17β-グルクロニドを形成します 。反応条件は通常、体内での自然発生的な反応であるため、生理的なpHと温度が含まれます。
工業生産方法
エストラジオール 17β-グルクロニドの工業生産には、UDP-グルクロノシル転移酵素を発現するように設計された組換え酵素または微生物システムの使用が含まれる場合があります。これらのシステムは、制御された条件下で大量の化合物を生成するように最適化できます。このプロセスには、発酵と、目的の生成物を分離するための精製ステップが含まれる場合があります。
化学反応の分析
Metabolic Oxidation Reactions
E217G undergoes cytochrome P450 (CYP)-mediated oxidation on its aromatic ring, a rare phase I reaction occurring post-conjugation. CYP2C8 catalyzes the hydroxylation of E217G at the C2 position, forming 2-hydroxyestradiol-17β-glucuronide .
Docking studies confirm CYP2C8’s active site accommodates E217G, enabling this atypical oxidation .
Hydrolysis and Deconjugation
E217G is hydrolyzed back to estradiol by β-glucuronidase , an enzyme expressed in tissues like the mammary gland and liver lysosomes. This reaction reverses glucuronidation, restoring estrogenic activity .
This reversible process prolongs estradiol’s half-life (13–20 hours for oral administration vs. 1–2 hours intravenously) .
Comparative Reactivity of Estradiol Glucuronides
The position of glucuronidation significantly impacts biological activity and reactivity:
Estradiol-17β-glucuronide’s cholestatic effect arises from transporter internalization (e.g., BSEP, MRP2), impairing bile acid secretion .
科学的研究の応用
Toxicological Applications
E17G has been studied for its role in cholestasis, a condition characterized by impaired bile flow. Research indicates that E17G can induce acute cholestasis by affecting the canalicular transporters involved in bile salt export. In rat models, E17G has been shown to cause endocytic internalization of the bile salt export pump and multidrug resistance-associated protein 2, leading to decreased bile flow and altered hepatocyte function .
Case Study: Cholestatic Effects
- Study Design : The effects of E17G on bile flow were assessed using perfused rat liver models.
- Findings : E17G administration resulted in a significant reduction in bile flow and the excretion of substrates for canalicular transporters, indicating its potential role in hepatic toxicity .
Pharmacokinetic Studies
E17G is essential for understanding the pharmacokinetics of estradiol. It is primarily formed through glucuronidation, a metabolic pathway crucial for the detoxification and elimination of estradiol from the body. Studies have shown that different species exhibit varying kinetics for E17G formation, which is critical for extrapolating animal data to human health assessments.
Kinetic Parameters
- Km Values : The high-affinity Km values for E17G formation in human liver microsomes are approximately 1.79 µM, while low-affinity values are around 3.72 µM .
- UGT Isoforms : Various UDP-glucuronosyltransferase isoforms are involved in the metabolism of estradiol to E17G, with significant expression differences noted between human and rodent tissues .
Clinical Monitoring
E17G has potential applications in clinical settings, particularly in monitoring hormone levels during fertility treatments. A study explored the use of urinary E17G as a biomarker for ovulation induction during gonadotropin therapy, demonstrating its utility in assessing therapeutic efficacy .
Clinical Case Study
- Objective : To evaluate urinary E17G levels as an indicator of successful ovulation induction.
- Methodology : Direct radioimmunoassay techniques were employed to measure E17G levels.
- : The results indicated a correlation between urinary E17G levels and successful ovulation induction, suggesting its potential as a reliable monitoring tool in reproductive medicine .
Transport Mechanisms
Understanding the transport mechanisms of E17G is crucial for elucidating its pharmacological effects and potential toxicity. Studies have characterized the hepatic disposition of E17G, highlighting the importance of both basolateral and biliary transporters in its clearance from hepatocytes .
Transport Studies
- Findings : The intrinsic basolateral efflux clearance of E17G was found to be significantly higher than biliary excretion clearance, indicating that hepatic cells can adaptively manage increased levels of this metabolite through various transport pathways .
Summary Table: Key Findings on Estradiol-17beta-glucuronide
作用機序
エストラジオール 17β-グルクロニドは、この酵素を発現する組織におけるβ-グルクロニダーゼによるエストラジオールへの再変換を通じて主にその効果を発揮します 。この変換により、エストラジオールはエストロゲン受容体に結合し、その生物学的効果を発揮することができます。 この化合物は、有機アニオン輸送ポリペプチド(OATP)によって細胞内に輸送され、多剤耐性関連タンパク質(MRP)や他のトランスポーターによって排泄されます .
類似の化合物との比較
エストラジオール 17β-グルクロニドは、次のような他のエストロゲン抱合体と比較することができます。
エストロングルクロニド: 同様の性質を持つ別の主要なエストロゲン抱合体ですが、生物学的活性は異なります。
エストラジオール 3-グルクロニド: エストラジオール 17β-グルクロニドの位置異性体であり、エストロゲン活性は似ています.
エストロン硫酸塩: エストロンの硫酸抱合体であり、溶解性と排泄特性が異なります。
エストラジオール 17β-グルクロニドは、その高い水溶性と体内におけるエストラジオールの長期的な貯蔵庫としての役割が独特です 。 この特性は、経口エストラジオール投与の薬物動態において特に重要です .
類似化合物との比較
Estradiol 17B glucuronide can be compared with other estrogen conjugates, such as:
Estrone glucuronide: Another major estrogen conjugate with similar properties but different biological activity.
Estradiol 3-glucuronide: A positional isomer of estradiol 17B glucuronide with similar estrogenic activity.
Estrone sulfate: A sulfate conjugate of estrone with different solubility and excretion properties.
Estradiol 17B glucuronide is unique in its high water solubility and its role as a long-lasting reservoir of estradiol in the body . This property makes it particularly important in the pharmacokinetics of oral estradiol administration .
生物活性
Estradiol-17beta-glucuronide (E17G) is a significant metabolite of estradiol, primarily formed through the glucuronidation process mediated by various UDP-glucuronosyltransferases (UGTs). This compound plays a crucial role in estrogen metabolism and has been implicated in various biological activities, including its effects on liver function and cholestasis. This article explores the biological activity of E17G, focusing on its mechanisms of action, effects on liver physiology, and implications in disease states.
Formation and Metabolism
E17G is produced from β-estradiol through the action of UGT enzymes, particularly UGT1A3, UGT1A4, UGT1A10, UGT2A1, UGT2B7, and UGT2B17. These enzymes are expressed in the liver and extrahepatic tissues, with distinct kinetics observed across species. For instance, human liver microsomes exhibit biphasic kinetics for E17G formation, indicating the involvement of multiple UGT isoforms . The Km values for high-affinity enzymes in human liver and small intestine are approximately 1.79 µM and 1.12 µM, respectively .
Biological Activity and Mechanisms
Cholestatic Effects:
E17G has been identified as a potent cholestatic agent. Studies have demonstrated that it induces acute cholestasis in rat models by causing endocytic internalization of key canalicular transporters such as the bile salt export pump (Bsep) and multidrug resistance-associated protein 2 (Mrp2) . This internalization disrupts bile flow and impairs the transport of bile salts, leading to cholestasis. The involvement of classical protein kinase C (cPKC) and estrogen receptor alpha (ERα) pathways has been established, with cPKC activation preceding ERα activation during E17G-induced cholestasis .
Liver Toxicity:
The hepatotoxic effects of E17G manifest through several mechanisms. It can cause swelling of hepatocytes and blockage of bile canaliculi, contributing to liver dysfunction . The compound's ability to alter the localization of transport proteins like Bsep is critical in understanding its impact on hepatic function . Furthermore, E17G's role in promoting tumor formation via estrogenic pathways has been highlighted, indicating its potential involvement in carcinogenesis linked to estradiol metabolism .
Case Studies
Several studies have explored the implications of E17G in various contexts:
- Intrahepatic Cholestasis of Pregnancy: E17G has been associated with intrahepatic cholestasis during pregnancy, suggesting that elevated levels may contribute to this condition through similar mechanisms observed in experimental models .
- Estrogen Receptor Modulation: In vitro studies have shown that E17G can activate ERα in hepatocytes, leading to altered gene expression profiles associated with liver function and cellular proliferation .
Research Findings
Research findings indicate that the biological activity of E17G is complex and multifaceted:
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNDAQYHASLID-QXYWQCSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862756 | |
Record name | Estradiol 17beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806-98-0 | |
Record name | Estradiol 17β-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol 17beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: E217G heavily relies on transporter proteins for its movement and elimination within the body. Several transporters have been identified as playing crucial roles in this process:
- Organic Anion Transporting Polypeptides (OATPs): These transporters facilitate the uptake of E217G into cells. Studies have shown that OATP1B1, OATP-B, and OAT-4 are involved in the uptake of E217G in the liver and placenta.
- Organic Anion Transporters (OATs): Primarily known for their role in renal excretion, OATs, particularly Oat1 and Oat3, have been implicated in the renal secretion of E217G in rats.
- Multidrug Resistance-associated Proteins (MRPs): These efflux transporters contribute to the removal of E217G from cells. Although the specific roles of MRP1 and MRP2 in E217G efflux from the central nervous system are unclear, research suggests that MRP4 and MRP5 might be involved.
A: Yes, there is a significant difference in the urinary excretion of E217G between male and female rats. Male rats exhibit significantly lower urinary clearance of E217G compared to female rats. This discrepancy is attributed to gender-specific regulation of Oatp1, an organic anion transporting polypeptide responsible for E217G reabsorption in the kidneys. Studies suggest that testosterone plays a role in this regulation, as orchidectomy in male rats increases E217G urinary excretion, while testosterone administration in females reduces it.
A: The choroid plexus acts as a crucial site for removing xenobiotics, including E217G, from the cerebrospinal fluid. Research suggests that rOat3 (rat organic anion transporter 3) might be involved in E217G uptake by the choroid plexus, contributing to its clearance from the cerebrospinal fluid.
A: Oatp1c1, a transporter found in the blood-brain barrier, displays atypical transport kinetics for both T4 (thyroxine) and E217G. This means that the transporter interacts with these substrates at multiple binding sites with varying affinities. As a result, E217G can inhibit T4 transport by Oatp1c1 in a complex manner, potentially impacting thyroid hormone levels in the brain.
A: No, studies have shown that the uptake of E217G does not differ significantly between periportal and perivenous hepatocytes, suggesting a lack of zonal heterogeneity in its hepatic uptake. Both sodium-dependent and sodium-independent transport systems contribute to E217G uptake in the liver.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。